

Application Notes and Protocols for Transfecting B16-F10 Cells with DMHAPC-Chol

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Compound of Interest

Compound Name: *DMHAPC-Chol*

Cat. No.: *B10799348*

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Introduction

This document provides a detailed protocol for the transfection of B16-F10 murine melanoma cells using a novel cholesterol-based cationic lipid, **DMHAPC-Chol**. Cationic lipid-mediated transfection is a widely used method for introducing nucleic acids such as plasmid DNA and siRNA into eukaryotic cells.[1] The positively charged head group of the cationic lipid interacts with the negatively charged phosphate backbone of the nucleic acid, leading to the formation of lipid-DNA complexes (lipoplexes).[1] These complexes are then taken up by the cells, primarily through endocytosis, facilitating the delivery of the genetic material into the cytoplasm.

The B16-F10 cell line, derived from a murine melanoma, is a commonly used model in cancer research to study metastasis and test novel therapeutic agents.[2] Optimizing transfection efficiency in these cells is crucial for various applications, including gene expression studies, RNA interference, and the development of gene-based therapies. This protocol outlines the preparation of **DMHAPC-Chol** liposomes and the subsequent steps for efficient transfection of B16-F10 cells.

Experimental Protocols

Preparation of DMHAPC-Chol/DOPE Liposomes

This protocol describes the preparation of unilamellar liposomes composed of the cationic lipid **DMHAPC-Chol** and the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is often included in liposomal formulations to enhance transfection efficiency by promoting the destabilization of the endosomal membrane.

Materials:

- **DMHAPC-Chol**
- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
- Chloroform
- Sterile, nuclease-free water
- Round-bottom flask
- Rotary evaporator
- Bath sonicator
- Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve **DMHAPC-Chol** and DOPE in chloroform at a desired molar ratio (e.g., 1:1).
 - Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.
 - Continue to dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.

- Hydration:
 - Hydrate the lipid film with sterile, nuclease-free water by adding the water to the flask and gently rotating it. The temperature of the water should be above the phase transition temperature of the lipids.
 - This initial hydration will result in the formation of multilamellar vesicles (MLVs).
- Sonication and Extrusion:
 - To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
 - For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through a polycarbonate membrane with a 100 nm pore size multiple times (e.g., 10-15 times) using a mini-extruder.
- Characterization and Storage:
 - The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).
 - Store the prepared liposomes at 4°C.

Transfection of B16-F10 Cells with DMHAPC-Chol/pDNA Lipoplexes

This protocol details the steps for transfecting B16-F10 cells in a 24-well plate format. The quantities can be scaled up or down depending on the culture vessel.

Materials:

- B16-F10 cells
- Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
- Serum-free medium (e.g., Opti-MEM®)

- Plasmid DNA (pDNA) encoding the gene of interest
- Prepared **DMHAPC-Chol**/DOPE liposomes
- 24-well tissue culture plates

Procedure:

- Cell Seeding:
 - The day before transfection, seed B16-F10 cells in a 24-well plate at a density of 20,000 - 30,000 cells per well in 0.5 ml of complete growth medium.[3]
 - Incubate the cells at 37°C in a humidified 5% CO₂ incubator until they reach 70-80% confluency at the time of transfection.
- Formation of **DMHAPC-Chol**/pDNA Lipoplexes:
 - For each well to be transfected, prepare the following solutions in separate sterile microcentrifuge tubes:
 - Solution A (pDNA): Dilute the desired amount of pDNA (e.g., 0.5 µg) in 50 µl of serum-free medium. Mix gently.
 - Solution B (Liposomes): Dilute the desired amount of **DMHAPC-Chol**/DOPE liposomes in 50 µl of serum-free medium. Mix gently. The optimal ratio of lipid to DNA should be determined experimentally (see Data Presentation section).
 - Add Solution A to Solution B and mix gently by pipetting up and down.
 - Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
- Transfection:
 - Gently remove the growth medium from the B16-F10 cells.
 - Wash the cells once with serum-free medium.

- Add 400 µl of serum-free medium to the well.
- Add the 100 µl of the lipoplex solution dropwise to the cells.
- Gently rock the plate to ensure even distribution of the lipoplexes.
- Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.
- Post-Transfection:
 - After the 4-6 hour incubation, remove the transfection medium and replace it with 0.5 ml of complete growth medium.
 - Incubate the cells for 24-72 hours before assessing transgene expression. The optimal incubation time will depend on the specific plasmid and the desired assay.
- Analysis of Transfection Efficiency:
 - Transfection efficiency can be assessed using various methods, depending on the reporter gene used. For example, if a GFP-expressing plasmid is used, the percentage of fluorescent cells can be determined by fluorescence microscopy or flow cytometry. Gene expression can also be quantified by qPCR or western blotting.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from optimization experiments.

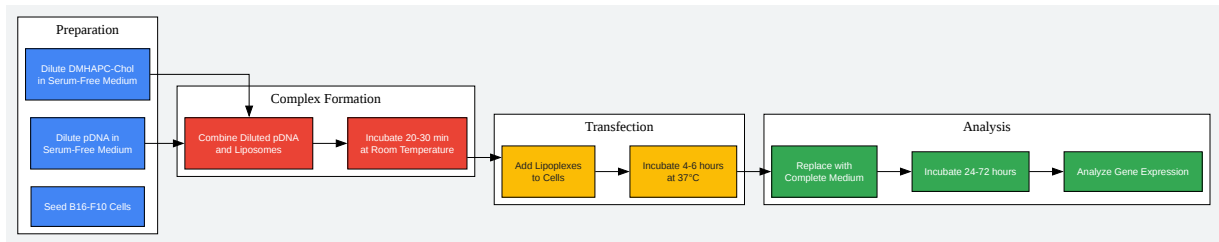
Table 1: Optimization of **DMHAPC-Chol** to pDNA Ratio

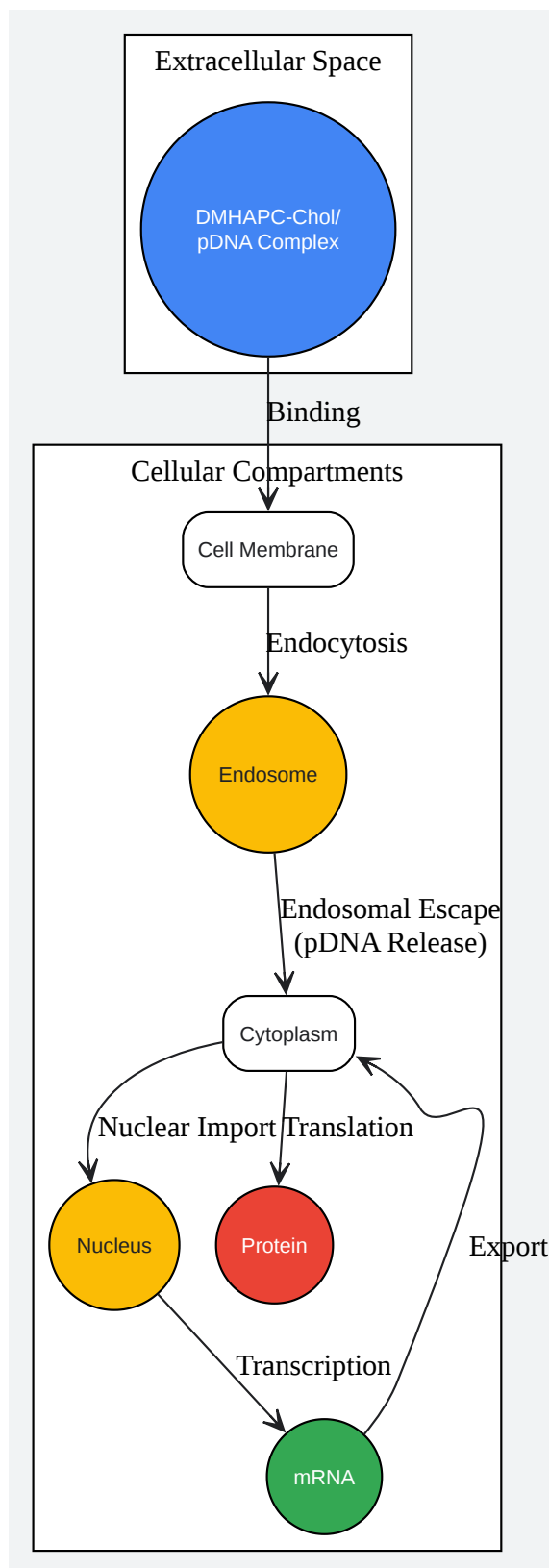
DMHAPC-Chol:pDNA Ratio (w/w)	Transfection Efficiency (%)	Cell Viability (%)
1:1		
2:1		
4:1		
6:1		
8:1		

Table 2: Optimization of Cell Density at Transfection

Cell Density (cells/well)	Transfection Efficiency (%)	Cell Viability (%)
10,000		
20,000		
40,000		
60,000		

Visualizations





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Transfecting B16-F10 Cells with DMHAPC-Chol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10799348/docs#application-notes-and-protocols-for-transfecting-b16-f10-cells-with-dmhapc-chol\]](https://www.benchchem.com/product/b10799348/docs#application-notes-and-protocols-for-transfecting-b16-f10-cells-with-dmhapc-chol)

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